dx-9065a - 155204-81-2

dx-9065a

Catalog Number: EVT-266686
CAS Number: 155204-81-2
Molecular Formula: C26H39ClN4O8
Molecular Weight: 571.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DX-9065A is a factor Xa inhibitor potentially for the treatment of acute coronary syndromes, thrombosis and angina. DX-9065a inhibits proinflammatory events induced by gingipains and factor Xa. DX-9065a is a competitive inhibitor of the Spectrozyme FXa (SpFXa) cleavage by both fXa and prothrombinase with similar K(i) values of approximately 10-20 nM.
Source and Classification

DX-9065a is classified as a low molecular weight direct inhibitor of factor Xa. It was synthesized to provide an efficient alternative to peptide-based anticoagulants, which often suffer from poor oral absorption and require parenteral administration. The compound's development was aimed at enhancing both efficacy and patient compliance in anticoagulation therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of DX-9065a has been described in various studies, highlighting several efficient methodologies. One notable approach involves palladium-catalyzed reactions that streamline the synthesis process while ensuring high yields of the final product. The synthesis typically includes the formation of key intermediates that are subsequently transformed into the final inhibitor through a series of chemical reactions .

Key steps in the synthesis include:

  • Formation of the central pyrrolidine structure.
  • Introduction of functional groups that enhance binding affinity to factor Xa.
  • Purification processes that ensure the compound's integrity and potency.
Molecular Structure Analysis

Structure and Data

The molecular structure of DX-9065a is characterized by a specific arrangement that facilitates its interaction with factor Xa. The compound features a pyrrolidine ring, which is essential for its biological activity. The structural formula can be represented as follows:

C16H20N4O2\text{C}_{16}\text{H}_{20}\text{N}_{4}\text{O}_{2}

This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its functional properties as an anticoagulant. Detailed crystallographic studies have provided insights into its three-dimensional conformation, which is crucial for understanding its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

DX-9065a primarily functions through competitive inhibition of factor Xa. In vitro studies have demonstrated that it significantly prolongs clotting times in assays such as activated partial thromboplastin time (APTT) and prothrombin time (PT), indicating its effectiveness in disrupting the coagulation process.

The kinetic parameters reveal that DX-9065a has a Ki value of approximately 41 nM for factor Xa, suggesting a strong binding affinity. Comparatively, its Ki values for other serine proteases are considerably higher, indicating selectivity towards factor Xa .

Mechanism of Action

Process and Data

The mechanism by which DX-9065a exerts its anticoagulant effect involves direct inhibition of factor Xa activity. By binding to the active site of this enzyme, DX-9065a prevents the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation.

This process can be summarized as follows:

  1. Binding: DX-9065a binds competitively to factor Xa.
  2. Inhibition: This binding prevents substrate access to the active site.
  3. Outcome: The result is a reduction in thrombin generation and subsequent clot formation.

Clinical studies have shown that both intravenous and oral administration of DX-9065a leads to significant anticoagulant effects in vivo .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DX-9065a exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 288.35 g/mol.
  • Solubility: Soluble in organic solvents with limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are critical for its formulation as an oral medication and influence its pharmacokinetic profile .

Applications

Scientific Uses

DX-9065a has potential applications in various clinical settings:

  • Anticoagulation Therapy: Its primary use is as an anticoagulant agent for preventing thromboembolic events.
  • Research Tool: It serves as a valuable tool in research related to coagulation pathways and thrombus formation.

Furthermore, ongoing studies explore its efficacy in conditions such as ischemia-reperfusion injury, where modulation of coagulation can significantly impact outcomes .

Introduction to DX-9065a in Anticoagulant Research

Historical Context and Development of Synthetic Factor Xa Inhibitors

The development of anticoagulants historically centered on indirect thrombin inhibition through agents like heparin (discovered 1916) and vitamin K antagonists like warfarin (approved 1954). Heparin’s nonspecific mechanism and warfarin’s narrow therapeutic window highlighted the need for targeted alternatives. The 1980s saw Factor Xa (FXa) emerge as a superior target due to its pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways. FXa’s catalytic efficiency—each molecule generates ~1,000 thrombin molecules—offered amplified anticoagulation effects with potentially reduced bleeding risks [7]. Early natural FXa inhibitors like antistasin (from leeches) and tick anticoagulant peptide (TAP, Ornithodoros moubata) provided target validation but were polypeptides with poor drugability [7].

DX-9065a (development code: Daiichi) emerged in the 1990s as the first synthetic, low-molecular-weight FXa inhibitor designed for specificity and reversible binding. Unlike heparins (which require antithrombin III) or warfarin (which targets vitamin K epoxide reductase), DX-9065a directly and competitively inhibited FXa with a Ki of 41 nM while showing negligible activity against thrombin (Ki >2,000 nM) or other serine proteases like chymotrypsin [5]. This selectivity profile represented a paradigm shift in anticoagulant design, demonstrating that synthetic small molecules could achieve precision previously unseen in anticoagulant pharmacology [1] [8]. Its intravenous/oral bioavailability (2–3%) was low compared to later agents (e.g., rivaroxaban), yet it established critical structure-activity principles for subsequent FXa inhibitors [7].

Table 1: Evolution of Factor Xa Inhibitors from Natural to Synthetic Compounds

Compound TypeExampleSource/OriginKey PropertiesLimitations
PolypeptideAntistasinMexican leech (Haementeria officinalis)Ki: 0.3–0.6 nM; Tight-binding inhibitorPoor oral bioavailability; Inhibits trypsin
PolypeptideTAPTick (Ornithodoros moubata)Ki: ~0.6 nM; Selective for FXaProteolytic degradation; Immunogenic
Synthetic SMOLDX-9065aDaiichi PharmaceuticalKi: 41 nM; Competitive, reversible; Oral activityLow bioavailability (2–3%)
Synthetic SMOLRivaroxabanBayer HealthcareIC₅₀: 0.7 nM; Bioavailability: 60–100%CYP3A4 interactions

DX-9065a as a Paradigm of Targeted Anticoagulant Design

DX-9065a’s molecular structure (molecular weight: 571 g/mol) embodies three key innovations in targeted anticoagulant design:

  • Selective Active-Site Binding: DX-9065a binds the FXa active site through specific interactions with the S1 and S4 pockets. Its amidinonaphthyl moiety engages Asp-189 in the hydrophobic S1 pocket, while the naphthalene ring occupies the aromatic "cation hole" formed by Tyr-99, Phe-174, and Trp-215 in the S4 pocket. This dual-pocket binding confers >10,000-fold selectivity for FXa over thrombin [5] [7].
  • Reversible Inhibition: Unlike irreversible inhibitors (e.g., aspirin for platelets), DX-9065a’s competitive inhibition allows anticoagulation control without permanent enzyme inactivation. This enables dose-dependent effects and reduces bleeding risks [1].
  • Chemical Optimization for Specificity: Early synthetic FXa inhibitors (e.g., YM-60828) often contained highly basic amidine groups limiting oral absorption. DX-9065a’s carboxyl group replacement balanced polarity and bioavailability while retaining affinity—a design strategy later refined in rivaroxaban’s oxazolidinone scaffold [7].

Pharmacologically, DX-9065a demonstrated linear dose-response relationships in preclinical models. In rabbits, it reduced thrombus weight by 64% at 0.32 mg/kg IV without increasing bleeding time—a key advantage over heparin [1]. Clinical studies confirmed dose-dependent FXa inhibition and prolonged clotting times (PT, APTT) correlating with plasma anti-Xa activity [5] [6]. Its effects persisted for 96 hours post-infusion in coronary artery disease patients, indicating sustained suppression of thrombin generation without rebound hypercoagulability [4].

Table 2: Key Pharmacological Properties of DX-9065a

PropertyValue/EffectExperimental Context
FXa Inhibition (Ki)41 nMHuman plasma; Competitive kinetics [5]
Selectivity vs. Thrombin>2,000-foldEnzyme panel screening [5]
Anticoagulant EffectDoubling of APTT at 0.97 µMHuman plasma recalcification [5]
Thrombus Reduction64% reduction at 0.32 mg/kg IVRabbit venous thrombosis model [1]
Plasma Half-Life40 min – 5 hours (dose-dependent)Phase I/II studies [8]
Platelet EffectsNo aggregation inhibition up to 100 µMADP/collagen-induced aggregation [5]

DX-9065a’s impact extends beyond clinical development. Its mechanism enabled novel applications like a universal blood collection anticoagulant. In hematology/chemistry tests, DX-9065a (15 mg per 2 mL blood) preserved cell morphology and stability comparable to EDTA for 12 hours without distorting electrolyte results—unlike EDTA’s chelation effects [6]. This underscores its versatility as a biochemical tool.

Properties

CAS Number

155204-81-2

Product Name

dx-9065a

IUPAC Name

(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;pentahydrate;hydrochloride

Molecular Formula

C26H39ClN4O8

Molecular Weight

571.1 g/mol

InChI

InChI=1S/C26H28N4O3.ClH.5H2O/c1-16(27)30-11-10-23(15-30)33-22-8-6-19(7-9-22)24(26(31)32)13-17-2-3-18-4-5-20(25(28)29)14-21(18)12-17;;;;;;/h2-9,12,14,23-24,27H,10-11,13,15H2,1H3,(H3,28,29)(H,31,32);1H;5*1H2/t23-,24-;;;;;;/m0....../s1

InChI Key

LJCBAPRMNYSDOP-LVCYMWGESA-N

SMILES

CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl

Solubility

Soluble in DMSO

Synonyms

(2S)-2-(4-(((3S)-1-acetimidoyl-3-pyrrolidinyl)oxy)phenyl)-3-(7-amidino-2-naphtyl)propanoic acid
2-(4-((1-acetimidoyl-3-pyrrolidinyl)oxy)phenyl)-3-(7-amidino-2-naphthyl)propanoic acid hydrocloride pentahydrate
DX 9065
DX 9065a
DX-9065a

Canonical SMILES

CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl

Isomeric SMILES

CC(=N)N1CC[C@@H](C1)OC2=CC=C(C=C2)[C@H](CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.